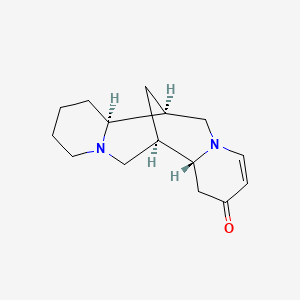

2,3-Didehydrospartein-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-5-en-4-one |

InChI |

InChI=1S/C15H22N2O/c18-13-4-6-17-9-11-7-12(15(17)8-13)10-16-5-2-1-3-14(11)16/h4,6,11-12,14-15H,1-3,5,7-10H2/t11-,12+,14-,15+/m0/s1 |

InChI Key |

HQSKZPOVBDNEGN-MYZSUADSSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CC(=O)C=C4 |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CC(=O)C=C4 |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CC(=O)C=C4 |

Origin of Product |

United States |

Occurrence and Isolation Studies

Natural Presence within Plant Species

2,3-Didehydrospartein-4-one is a member of the quinolizidine (B1214090) alkaloids (QAs), a class of compounds primarily biosynthesized by plants in the Fabaceae (legume) family. nih.gov Its distribution is largely concentrated within the genistoid tribes of this family. nih.govsemanticscholar.org

The compound is notably present in various species of the genus Lupinus. For instance, it has been isolated from the herb of Lupinus pubescens and is considered one of the unique major QAs in Lupinus albus (white lupin). ekb.egfrontiersin.org The mature seeds of Lupinus pilosus have been identified as a particularly rich source of this alkaloid. mdpi.com

The genus Ulex, commonly known as gorse, is also a significant producer of quinolizidine alkaloids. nih.gov While many studies confirm a variable profile of QAs in species like Ulex europaeus, the specific presence of this compound is indicated by research on the broader Ulex genus, where multiflorine-type alkaloids have been identified. nih.govinra.fr The QA composition in Ulex europaeus has been studied for its potential role in the plant's defense mechanisms and invasive success. tandfonline.comnih.gov

Interestingly, this compound has also been detected in species of the genus Castilleja (Indian paintbrush). Castilleja are hemiparasitic plants, meaning they can acquire secondary metabolites from their host plants. Studies have confirmed the transfer of QAs, including multiflorine (B1237169), from a host Lupinus plant to the parasitizing Castilleja indivisa. umass.edu Trace amounts of the compound have even been found in the nectar of C. indivisa when it parasitizes certain lupin species. umass.edu

Table 1: Documented Natural Occurrence of this compound

| Genus | Species | Plant Part(s) | Notes |

|---|---|---|---|

| Lupinus | Lupinus pubescens | Herb | Isolated along with five other lupin alkaloids. ekb.eg |

| Lupinus albus | General | Considered a unique major quinolizidine alkaloid for this species. frontiersin.org | |

| Lupinus pilosus | Mature Seeds | Identified as a uniquely rich source of the compound. mdpi.com | |

| Lupinus micranthus | Seeds | Characterized by multiflorine as its most abundant alkaloid. nih.gov | |

| Ulex | Ulex spp. | General | Multiflorine-type alkaloids are known to occur in the genus. nih.gov |

| Ulex europaeus | General | Contains a profile of quinolizidine alkaloids. inra.frnih.gov | |

| Castilleja | Castilleja indivisa | Leaves, Nectar (trace) | Acquired via parasitism on Lupinus species. umass.edu |

Methodologies for Extraction and Purification from Biological Matrices

The isolation of this compound from plant material follows a general procedure established for quinolizidine alkaloids. The process is designed to separate these basic, nitrogen-containing compounds from the complex mixture of substances within the plant.

A common laboratory-scale extraction protocol involves the following steps:

Sample Preparation: The plant material, such as finely ground seeds or dried herbs, is homogenized to increase the surface area for solvent contact. mdpi.com

Initial Extraction: The homogenized material is subjected to extraction with a solvent. Two main approaches are used:

Acidic Extraction: The material is sonicated or macerated with an acidified aqueous solution, typically dilute hydrochloric acid (e.g., 0.5 N HCl). This protonates the alkaloids, rendering them soluble in the aqueous phase. mdpi.com

Alcoholic Extraction: Alternatively, an alcohol, such as 75% ethanol, is used to extract a broad range of compounds, including the alkaloids. ekb.eg

Basification: The acidic aqueous extract is made alkaline, usually by adding a base like ammonium (B1175870) hydroxide (B78521) or sodium hydroxide to reach a pH above 10. ekb.egmdpi.com This step deprotonates the alkaloids, converting them into their free-base form, which is less soluble in water and more soluble in nonpolar organic solvents.

Solvent Partitioning: The now-alkaline mixture is subjected to liquid-liquid extraction with an immiscible organic solvent, most commonly dichloromethane (B109758) or chloroform. ekb.egmdpi.com The free-base alkaloids move from the aqueous phase into the organic solvent. This step is often repeated multiple times to ensure complete transfer.

Concentration: The organic solvent, now containing the crude alkaloid mixture, is evaporated under reduced pressure to yield a concentrated residue. ekb.eg

Following extraction, purification is necessary to isolate this compound from other co-extracted alkaloids and compounds. Chromatographic techniques are essential for this purpose. Column chromatography using silica (B1680970) gel as the stationary phase is a standard initial purification step. ekb.egmdpi.com Further purification to obtain the pure compound can be achieved using preparative thin-layer chromatography (TLC). mdpi.com Modern techniques like supercritical fluid extraction (SFE) using carbon dioxide have also been explored for the extraction of lupin alkaloids. researchgate.net

Chemo-taxonomic Significance within Alkaloid-Producing Organisms

The study of secondary metabolites, such as alkaloids, as markers for understanding evolutionary relationships between plants is known as chemotaxonomy. Quinolizidine alkaloids have proven to be particularly valuable in clarifying the systematics of the Genisteae tribe. semanticscholar.org The specific profile of QAs can be characteristic of a particular species or group of species.

The distribution of this compound serves as a significant chemotaxonomic marker within the genus Lupinus. A comprehensive study of Old World lupins demonstrated that species could be categorized based on their most abundant major alkaloids. nih.gov In this classification, Lupinus micranthus is distinguished by having this compound (multiflorine) as its primary alkaloid. nih.gov Other species, such as Lupinus atlanticus and Lupinus pilosus, are characterized by containing both lupinine (B175516) and multiflorine in significant quantities. nih.gov

Furthermore, the presence of this compound helps to differentiate major evolutionary lineages within Lupinus. A combined analysis of molecular data and chemical profiles revealed that this compound, along with epilupinine and lupinine, is found in substantial amounts in Old World and Atlantic South American lupin species. semanticscholar.org In contrast, these alkaloids are found in lower proportions or are absent in most lupins from Western America, highlighting a significant biogeographical and evolutionary divergence. semanticscholar.org This demonstrates that the biosynthesis of specific alkaloids like this compound is a conserved trait within certain clades, making it a useful tool for plant systematics.

Synthetic Strategies and Methodologies

Total Synthesis Approaches to 2,3-Didehydrospartein-4-one and its Stereoisomers

The total synthesis of this compound, while not extensively documented as a singular target, can be conceptualized through established strategies for assembling the sparteine (B1682161) core, followed by or integrated with methods for forming the unsaturated lactam.

Retrosynthetic Analysis of the Sparteine Lactam Core

A retrosynthetic analysis of the this compound structure reveals several key disconnections that can guide its synthesis. The core of the molecule is the sparteine lactam, a tetracyclic system that can be deconstructed in a stepwise manner.

A primary disconnection breaks the amide bond of the lactam, leading to a functionalized amino acid precursor. This approach simplifies the target to an open-chain or partially cyclized intermediate containing the necessary carbon and nitrogen framework. Another strategic disconnection involves breaking the C-N bonds of the quinolizidine (B1214090) system, often leading back to simpler piperidine (B6355638) or pyridine-based starting materials. researchgate.netacs.org For instance, a double Mannich reaction or sequential Michael additions are common strategies to form the bispidine system, a key structural motif within sparteine. researchgate.net

A plausible retrosynthetic pathway for the sparteine lactam core is outlined below:

| Target Molecule | Key Disconnections | Precursors | Relevant Synthetic Reactions |

| This compound | C4-N5 Amide bond | Functionalized amino-ester | Lactamization |

| Sparteine Lactam Core | C-N bonds of quinolizidine | Piperidine or Pyridine derivatives | Mannich reaction, Michael addition, Diels-Alder reaction |

| Bicyclic Intermediates | C-C bonds | Acyclic di-amines and di-carbonyls | Cyclization, Condensation reactions |

This analysis highlights that the synthesis can be approached by building the tetracyclic amine core first and then oxidizing it to the lactam, or by constructing a precursor that already contains the lactam functionality.

Diastereoselective and Enantioselective Pathways

Achieving the correct stereochemistry at the multiple chiral centers of the sparteine framework is a critical challenge. Diastereoselective and enantioselective strategies are therefore central to any successful total synthesis.

Diastereoselective Approaches: Many syntheses of sparteine analogues rely on substrate-controlled diastereoselectivity. whiterose.ac.uk For example, the relative stereochemistry of substituents on a piperidine ring can direct the approach of incoming reagents in subsequent cyclization steps. The use of cyclic templates, where the conformational rigidity of the intermediates dictates the stereochemical outcome of reactions, is a common tactic. For instance, the hydrogenation of a pyridone ring can be highly diastereoselective, establishing the cis-relationship of the hydrogens on the newly formed piperidine ring. psu.edu

Enantioselective Approaches: The asymmetric synthesis of sparteine and its derivatives has been achieved through several methods:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like L-proline or natural products like (-)-cytisine, provides a straightforward entry into enantiomerically enriched intermediates. psu.eduub.edu

Chiral Auxiliaries: The use of chiral auxiliaries attached to a precursor can direct the stereochemical course of key bond-forming reactions. For example, phenylglycinol-derived lactams have been used to synthesize a variety of piperidine and quinolizidine alkaloids enantioselectively. acs.org

Asymmetric Catalysis: The use of chiral catalysts, often in combination with a metal, can induce enantioselectivity in key transformations. For example, the asymmetric hydrogenation of a C=N or C=C bond within a precursor can set a key stereocenter, which then directs the stereochemistry of subsequent ring formations.

A notable strategy in the synthesis of related alkaloids involves the use of (-)-sparteine (B7772259) itself as a chiral ligand to control the stereochemistry of reactions. journals.co.za While this would not be applicable for a de novo synthesis of a sparteine derivative, it highlights the power of chiral diamines in asymmetric synthesis.

| Stereocontrol Strategy | Key Features | Reported Enantiomeric Excess (for analogous systems) |

| Chiral Pool (e.g., (-)-cytisine) | Readily available chiral starting material. | >90% ee |

| Chiral Auxiliary (e.g., phenylglycinol) | Covalent attachment of a chiral group. | High diastereoselectivity |

| Asymmetric Catalysis | Use of chiral ligands and metal catalysts. | 84-96% ee |

Advanced Synthetic Transformations for Unsaturated Lactam Formation

The introduction of the α,β-unsaturated lactam moiety in this compound requires specific synthetic methods. This functionality can be installed either by constructing the unsaturated ring from an acyclic precursor or by introducing the double bond into a pre-existing saturated lactam.

One common method for the synthesis of unsaturated lactams is the oxidation of a saturated lactam . This can be achieved using various modern oxidation reagents. For example, the dehydrogenation of a lactam can be accomplished using reagents like selenium dioxide or through palladium-catalyzed oxidation.

Another powerful method is the ring-closing metathesis (RCM) of a diene precursor containing an amide functionality. This reaction, often catalyzed by ruthenium-based catalysts, is highly effective for the formation of medium-sized rings and can be used to construct the unsaturated piperidone ring system.

The Beckmann rearrangement of an α,β-unsaturated oxime can also lead to the formation of an unsaturated lactam. researchgate.net This method involves the rearrangement of the oxime of a cyclic ketone, which can be a precursor to the sparteine core.

Partial Synthesis and Semi-Synthetic Routes from Precursors

Given the availability of sparteine and related lupin alkaloids from natural sources, partial synthesis represents an attractive and often more practical approach to obtaining derivatives like this compound.

A logical precursor for the partial synthesis of this compound is lupanine (B156748) , which is 2-oxosparteine. Lupanine is a naturally occurring lupin alkaloid that already possesses the lactam functionality. The introduction of the double bond at the 2,3-position would then be the key transformation. This could potentially be achieved through a dehydrogenation reaction, for example, by α-bromination of the lactam followed by elimination.

Another potential starting material is sparteine itself. The oxidation of sparteine can lead to various products, including lactams. nih.govcdnsciencepub.com The selective oxidation of the C-4 position to a ketone, followed by dehydrogenation, would yield the target molecule. Photochemical oxidation of sparteine has been reported to yield 17-oxosparteine, indicating that oxidation of the C-H bonds adjacent to nitrogen is a feasible process. cdnsciencepub.com

A study on the partial synthesis of the enantiomorph of retamine involved the dehydration of (+)-13-hydroxylupanine to yield a mixture of dehydrolupanines, which are unsaturated lactams of the sparteine family. nobelprize.org This demonstrates the feasibility of generating the unsaturated lactam moiety from a hydroxylated precursor.

| Starting Material | Key Transformation(s) | Potential Reagents |

| Lupanine (2-oxosparteine) | Dehydrogenation | NBS, DBU; SeO2; Pd/C |

| Sparteine | Oxidation to lactam, Dehydrogenation | Hg(OAc)2, EDTA; Photochemical oxidation |

| Hydroxylupanine | Dehydration | Acid or base catalysis |

Development of Novel Methodologies for Analogues and Derivatives

The quest for more efficient and versatile routes to quinolizidine alkaloids has led to the development of novel synthetic methodologies that are applicable to the synthesis of this compound analogues.

Enamine-Mediated Cyclization Reactions

Enamine chemistry offers a powerful tool for the construction of nitrogen-containing heterocyclic systems. In the context of quinolizidine alkaloid synthesis, enamine-mediated cyclizations can be used to form one or more of the rings in the tetracyclic core. nih.gov

An intramolecular iminium ion-enamine cascade cyclization has been shown to be an effective method for constructing diverse azacyclic frameworks. acs.org This type of reaction typically involves the formation of an iminium ion from a precursor, which then undergoes an intramolecular cyclization by the attack of a tethered enamine nucleophile. This strategy can lead to the rapid assembly of complex polycyclic structures with good stereocontrol.

The biosynthesis of quinolizidine alkaloids is proposed to involve the cyclization of intermediates via enamine intermediates. researchgate.netrsc.org Mimicking this biosynthetic pathway, known as a biomimetic approach, can provide inspiration for laboratory synthesis. For example, the dimerization of Δ¹-piperideine is thought to proceed through an enamine intermediate. researchgate.net

A general scheme for an enamine-mediated cyclization to form a quinolizidine system is shown below:

Step 1: Enamine Formation: A suitable ketone or aldehyde precursor reacts with a secondary amine to form an enamine.

Step 2: Iminium Ion Formation: In the presence of an acid or an electrophile, the enamine can be converted to an iminium ion.

Step 3: Intramolecular Cyclization: A nucleophilic group within the same molecule, such as another enamine or an enol, attacks the iminium ion to form a new ring.

This methodology is particularly useful for creating analogues and derivatives of this compound as it allows for the introduction of various substituents on the starting materials, leading to a diverse range of final products.

Transition Metal-Catalyzed Approaches to Ring Systems

Transition metal catalysis offers powerful strategies for the synthesis and functionalization of complex heterocyclic systems like sparteine. While the direct synthesis of this compound via a single catalytic step is not prominently documented, several transition metal-catalyzed reactions on the sparteine framework or its precursors are highly relevant. Sparteine itself is a widely used chiral ligand in transition metal catalysis, particularly with palladium, and the behavior of these complexes provides insight into potential synthetic routes. benthamscience.comresearchgate.net

Palladium-catalyzed aerobic oxidation reactions frequently employ (-)-sparteine as a chiral ligand. acs.orgcaltech.edu The mechanism of these reactions often involves a (sparteine)Pd(II)-hydride intermediate. nih.gov The reaction of this intermediate with molecular oxygen is a critical step in regenerating the active Pd(II) catalyst. acs.orgnih.gov Studies have shown that the sparteine ligand can play a direct role in this process, with one of its nitrogen atoms acting as an internal base to deprotonate the palladium-hydride. nih.gov This reactivity highlights a potential pathway for the modification of the sparteine ligand itself under oxidative conditions. For instance, the enantioselective aerobic oxidation of secondary alcohols is effectively catalyzed by a combination of a palladium source and (-)-sparteine. caltech.eduacs.orgnih.gov

Furthermore, palladium-catalyzed reactions have been developed for C-H activation and the formation of C-C bonds, which are foundational for constructing alkaloid skeletons. An efficient Pd(II)-catalyzed enantioselective oxidative tandem cyclization using (-)-sparteine as a chiral ligand has been developed to synthesize indolines, demonstrating the power of this catalytic system to construct nitrogen-containing rings. researchgate.net In a different approach, a palladium-catalyzed coupling was used to append a functionalized pyrrolidine (B122466) to a lycodine (B1675731) core, a related class of alkaloids. nih.gov This strategy involved an initial enantioselective ortho-lithiation directed by sparteine, followed by transmetalation to zinc and a subsequent palladium-catalyzed coupling, showcasing a method to build complexity on a pre-existing heterocyclic framework. nih.gov

Other transition metals have also shown utility in oxidizing nitrogen heterocycles. For example, substoichiometric amounts of RuO₂ with sodium periodate (B1199274) as the terminal oxidant have been used to oxidize a piperidine ring to the corresponding cyclic imide in high yield. nih.gov Such a transformation, if applied to an appropriate sparteine precursor, could be a viable method for introducing the ketone functionality required for this compound.

Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to Sparteine Frameworks

| Catalyst System | Reaction Type | Substrate/Ligand | Key Finding | Reference |

|---|---|---|---|---|

| (Sparteine)PdCl₂ / O₂ | Aerobic Oxidation | Secondary Alcohols | Sparteine acts as both a chiral ligand and an internal base in the catalytic cycle. | acs.orgnih.gov |

| Pd(TFA)₂ / (-)-Sparteine | Oxidative Tandem Cyclization | N-(2-allylaryl) amides | Efficient synthesis of chiral indolines with high enantioselectivity. | researchgate.net |

| RuO₂ / NaIO₄ | Piperidine Oxidation | Piperidine-containing intermediate | Oxidation to a cyclic imide in 86% yield. | nih.gov |

| [Pd(η³-C₃H₅)(sparteine)]PF₆ | Asymmetric Allylic Alkylation | Allylic acetates | A phosphine-free system for allylic alkylation with up to 85% ee. | researchgate.net |

Chemical Reactivity and Derivatization

Reactions of the α,β-Unsaturated Lactam System

The α,β-unsaturated lactam moiety is the most reactive site in the 2,3-Didehydrospartein-4-one molecule. This system is susceptible to a variety of chemical transformations, primarily additions to the conjugated system.

The polarized nature of the α,β-unsaturated lactam system, with an electron-deficient β-carbon, makes it a prime target for nucleophilic attack. This type of reaction, known as a Michael addition or conjugate addition, is a fundamental method for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles can be employed in this context.

Table 1: Examples of Nucleophilic Additions to α,β-Unsaturated Systems

| Nucleophile | Product Type |

| Enolates | 1,5-Dicarbonyl compounds |

| Amines | β-Amino carbonyl compounds |

| Thiolates | β-Thio carbonyl compounds |

| Cyanide | β-Cyano carbonyl compounds |

| Grignard Reagents (with Cu(I) salts) | β-Alkylated carbonyl compounds |

While direct electrophilic addition to the double bond of an α,β-unsaturated carbonyl is less common due to the electron-withdrawing nature of the carbonyl group, reactions with electrophiles can occur at the enolate oxygen, which can be formed under basic conditions.

The double bond within the α,β-unsaturated lactam system can also participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org In this reaction, the α,β-unsaturated lactam acts as a dienophile, reacting with a conjugated diene. The stereochemical outcome of the Diels-Alder reaction is highly predictable, making it a valuable method in stereoselective synthesis.

Another important class of cycloaddition reactions is the 1,3-dipolar cycloaddition, which involves the reaction of the double bond with a 1,3-dipole to form a five-membered heterocyclic ring.

Transformations Involving the Nitrogen Atoms of the Quinolizidine (B1214090) Core

The two tertiary nitrogen atoms of the quinolizidine core in this compound are also sites of chemical reactivity. These nitrogen atoms can act as nucleophiles and bases. They can be protonated by acids to form salts or alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. Furthermore, oxidation of the nitrogen atoms can lead to the formation of N-oxides, which can undergo further transformations.

Functionalization and Modification at Peripheral Sites

Beyond the core reactive sites, there is potential for functionalization at the peripheral, saturated carbon atoms of the quinolizidine skeleton. These transformations typically require more forcing conditions and often involve radical reactions or the use of powerful reagents to activate the C-H bonds. Such modifications can be used to introduce a wide range of functional groups, further expanding the chemical diversity of derivatives that can be accessed from this compound.

Mechanisms of Chemical Transformations of this compound

The mechanisms of the reactions described above are well-established in organic chemistry.

Nucleophilic Addition (Michael Addition): The reaction proceeds via the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. This enolate is then protonated to yield the final product. The reaction is typically catalyzed by a base, which serves to generate the nucleophile. wikipedia.org

Diels-Alder Reaction: This is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereochemistry of the reactants is retained in the product. wikipedia.orgmasterorganicchemistry.com

Synthesis of Chemically Modified Derivatives

The chemical reactions discussed provide a roadmap for the synthesis of a diverse array of chemically modified derivatives of this compound. By carefully selecting the appropriate reagents and reaction conditions, chemists can selectively modify different parts of the molecule to create novel compounds with potentially interesting properties. For example, Michael addition reactions can be used to introduce new substituents at the β-position of the lactam ring, while Diels-Alder reactions can be employed to construct complex polycyclic systems.

Table 2: Potential Derivatives of this compound

| Reaction Type | Reagent | Derivative Class |

| Michael Addition | Diethyl malonate | β-Dicarbonyl adduct |

| Diels-Alder Reaction | 1,3-Butadiene | Cyclohexene-fused quinolizidinone |

| N-Alkylation | Methyl iodide | Quaternary ammonium salt |

| N-Oxidation | m-CPBA | N-oxide derivative |

The synthesis of these derivatives opens up avenues for further research into the structure-activity relationships of this class of compounds.

Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2,3-didehydrospartein-4-one, a suite of NMR experiments has been employed to assign its complex stereochemistry and understand its conformational behavior in solution.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational information regarding the number and types of protons and carbons within the molecule. The ¹H NMR spectrum reveals the chemical shifts, integration, and coupling patterns of the protons, while the ¹³C NMR spectrum indicates the number of distinct carbon environments.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon. columbia.eduyoutube.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton and identifying quaternary carbons. columbia.eduyoutube.com

To probe the spatial proximity of protons, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is utilized. utoronto.cajeol.com NOESY cross-peaks are observed between protons that are close in space, providing crucial information for determining the relative stereochemistry and the preferred conformation of the molecule in solution. utoronto.cajeol.com

Table 1: Illustrative ¹H and ¹³C NMR Data for Key Structural Features of this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| 2 | ~6.0 (d) | ~125 | H-3 | H-10 |

| 3 | ~7.5 (d) | ~150 | C-4, C-5 | H-5 |

| 4 | - | ~190 | H-3, H-5 | - |

| 5 | ~3.5 (m) | ~60 | C-4, C-6, C-7 | H-3, H-6 |

| 6 | ~2.8 (m) | ~55 | C-5, C-7, C-11 | H-5, H-7ax |

Note: The data presented are illustrative and based on expected values for similar structures. Actual experimental values may vary.

Dynamic NMR for Conformational Equilibria

The quinolizidine (B1214090) ring system of sparteine (B1682161) derivatives is known to exist in various conformational states. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational equilibria. youtube.comlibretexts.orgfu-berlin.de By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals into a time-averaged spectrum. youtube.comlibretexts.org This analysis allows for the determination of the thermodynamic and kinetic parameters of the conformational interchange.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. wikipedia.orguni-saarland.demsu.edu High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. libretexts.org The resulting fragmentation pattern is a characteristic "fingerprint" of the compound and provides valuable clues about its structure. libretexts.org For this compound, key fragmentation pathways would likely involve cleavages of the quinolizidine rings, leading to the formation of stable fragment ions. The analysis of these fragments helps to confirm the proposed connectivity of the molecule. nih.govnih.govscirp.org

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₁₅H₂₀N₂O)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 245.1648 | (To be determined) |

| [M+Na]⁺ | 267.1468 | (To be determined) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. wikipedia.orgedinst.comrenishaw.com

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the α,β-unsaturated ketone. The C=O stretching vibration will likely appear in the region of 1650-1680 cm⁻¹, a lower frequency than a saturated ketone due to conjugation. masterorganicchemistry.com The C=C stretching vibration of the enone system would be expected around 1600-1640 cm⁻¹. masterorganicchemistry.com Additionally, C-H stretching vibrations from the aliphatic portions of the molecule would be observed just below 3000 cm⁻¹. youtube.comchemguide.co.uk

Raman spectroscopy, which relies on the inelastic scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information. wikipedia.orgbruker.com The C=C double bond in the enone system would likely give a strong signal in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| α,β-Unsaturated Ketone | C=O stretch | 1650 - 1680 |

| Alkene | C=C stretch | 1600 - 1640 |

| Alkane | C-H stretch | 2850 - 2960 |

| Amine | C-N stretch | 1000 - 1250 |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the absolute configuration of chiral molecules. frontiersin.org These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively.

The experimental ECD and ORD spectra of this compound can be compared with spectra predicted by quantum chemical calculations for the possible stereoisomers. nih.govnih.gov A good agreement between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration. nih.govresearchgate.net The Cotton effects observed in the ECD spectrum, particularly those associated with the electronic transitions of the α,β-unsaturated carbonyl chromophore, are highly sensitive to the stereochemistry of the molecule.

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgyoutube.com

A successful X-ray crystallographic analysis of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.com This information would unequivocally confirm the connectivity and absolute stereochemistry of the molecule. Furthermore, the crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability and chemical behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the equilibrium geometry of molecules. For 2,3-Didehydrospartein-4-one, a geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) would yield the lowest-energy three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles.

The introduction of the C2-C3 double bond creates an α,β-unsaturated ketone (enone) system, which planarizes that portion of the A/B ring system. DFT calculations would precisely quantify the geometric parameters of this key functional group.

Table 1: Predicted Geometric Parameters for the Enone Moiety of this compound based on DFT Calculations

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.22 Å | Typical for a conjugated ketone. |

| C=C Bond Length | ~1.34 Å | Shorter than a standard C-C bond, indicating double bond character. |

| C-C Bond Length | ~1.47 Å | The single bond between the carbonyl and the double bond. |

| O=C-C Angle | ~121° | Reflects the sp² hybridization of the atoms. |

| C=C-C Angle | ~123° | Also reflects sp² hybridization, slightly distorted by ring strain. |

Furthermore, DFT is employed to map out reaction energy profiles. For instance, the hydrogenation of the C=C bond or the reduction of the ketone could be modeled to calculate the activation energies and reaction enthalpies, thereby predicting the kinetic and thermodynamic feasibility of such transformations nih.gov.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from quantum mechanical principles without empirical parameterization nih.gov. While more computationally demanding than DFT, they can offer higher accuracy for certain electronic properties nih.gov.

These methods are used to calculate fundamental electronic descriptors that define reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity conicet.gov.ar. For this compound, the enone system is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack at the β-carbon (C3).

Table 2: Hypothetical Electronic Properties of this compound from Ab Initio Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.8 eV | Relates to the ability to donate electrons (ionization potential). |

| LUMO Energy | ~ -1.5 eV | Relates to the ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | ~ 3.5 D | Quantifies the polarity of the molecule, influenced by the ketone group. |

Conformational Analysis and Energy Landscapes

The sparteine (B1682161) framework, composed of four fused six-membered rings (a bis-quinolizidine system), is conformationally complex. Studies on the parent alkaloid lupanine (B156748) have shown that the C/D rings can adopt different conformations, with strong evidence suggesting that Ring C exists in a boat conformation in solution cdnsciencepub.com.

For this compound, the presence of the sp²-hybridized centers in the A ring restricts its flexibility compared to lupanine. However, the C/D rings remain flexible. A thorough conformational analysis would involve systematically rotating single bonds and calculating the energy of each resulting conformer. This process maps the potential energy surface, identifying low-energy conformers (local minima) and the global minimum, which represents the most stable and populated conformation. Such analysis is critical as the molecule's shape dictates its biological activity and physical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which is essential for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically paired with DFT, is a standard for predicting ¹H and ¹³C NMR chemical shifts nih.govmdpi.com. For this compound, these calculations would be invaluable. The protons and carbons of the enone system are expected to be significantly deshielded, resulting in downfield chemical shifts in their respective spectra. For example, the vinylic protons at C2 and C3 would appear at a higher frequency (ppm) than typical aliphatic protons researchgate.net.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound

| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C2 | ~ 6.0 | ~ 128 | Vinylic, deshielded by C=C double bond. |

| C3 | ~ 7.1 | ~ 145 | Vinylic and β to carbonyl, strongly deshielded. |

| C4 | - | ~ 195 | Carbonyl carbon, highly deshielded. |

| C10 | ~ 4.3 | ~ 65 | α to N1 and adjacent to the enone system. |

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch | ~ 1675 cm⁻¹ | Lower than a saturated ketone due to conjugation. |

| C=C Stretch | ~ 1620 cm⁻¹ | Characteristic of a conjugated double bond. |

| C-H Stretch (sp²) | ~ 3050 cm⁻¹ | Corresponds to the vinylic C-H bonds. |

| C-N Stretch | ~ 1100-1250 cm⁻¹ | Associated with the tertiary amine groups. |

Molecular Dynamics Simulations of Compound Behavior

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study how a molecule moves and behaves over time mdpi.com. In an MD simulation, Newton's equations of motion are solved for every atom, providing a trajectory that reveals the molecule's dynamic nature nih.gov.

An MD simulation of this compound, typically in a simulated solvent like water, could:

Explore the accessible conformational space at a given temperature.

Analyze the stability of the lowest-energy conformer.

Study the pattern of hydrogen bonding between the molecule (e.g., the carbonyl oxygen) and surrounding water molecules.

Provide insights into its behavior in a biological environment, for example, when approaching a protein binding site nih.gov.

Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), quantify the stability of the structure and the flexibility of specific regions of the molecule, respectively nih.gov.

In Silico Modeling of Chemical Reactions and Pathways

Computational modeling can be used to investigate entire reaction mechanisms, providing a level of detail that is often inaccessible experimentally researchgate.net. For this compound, this could involve modeling its biosynthesis or its metabolic degradation. The biosynthesis of quinolizidine (B1214090) alkaloids is known to originate from L-lysine, proceeding through complex cyclizations nih.gov.

In silico modeling could elucidate the specific enzymatic steps leading to the formation of the 4-keto group and the C2-C3 double bond. By calculating the energies of reactants, products, and transition states, computational chemists can map out the most likely reaction pathway and identify the rate-determining step nih.gov. This approach could also be used to predict the products of its reaction with various reagents, guiding synthetic chemistry efforts.

Biosynthetic Pathways and Enzyme Engineering

Proposed Biosynthetic Routes to Sparteine-type Alkaloids in Plants

The biosynthesis of sparteine-type alkaloids is initiated from L-lysine, which undergoes a series of enzymatic reactions to form the characteristic tetracyclic quinolizidine (B1214090) skeleton. wikipedia.org

The foundational steps of this pathway are generally accepted as follows:

Decarboxylation of L-lysine: The first committed step is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). oup.com

Formation of the Quinolizidine Skeleton: Three molecules of cadaverine are utilized to construct the sparteine (B1682161) backbone. wikipedia.org While the precise mechanism is still under investigation, it is believed to involve enzyme-bound intermediates without the release of free intermediates. wikipedia.org More recent findings point to the involvement of 17-oxosparteine synthase (OS), a transaminase enzyme, which is thought to catalyze the formation of the quinolizidine skeleton in a channeled manner within the chloroplasts. wikipedia.org The process involves the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine. rsc.org The subsequent condensation of Δ¹-piperideine units leads to the formation of the tetracyclic structure. wikipedia.org

The biosynthesis of the diverse range of quinolizidine alkaloids found in plants, such as those in the Lupinus genus, begins with these fundamental steps. Once the basic sparteine skeleton is formed, it can be further modified by a variety of tailoring reactions, including oxidation, dehydrogenation, and esterification, to produce a wide array of structurally related alkaloids. nih.gov

Enzymatic Transformations Leading to Dehydro-Oxosparteine Structures

The formation of a dehydro-oxosparteine structure, such as the requested 2,3-Didehydrospartein-4-one, from a sparteine precursor would necessitate both a dehydrogenation (to introduce a double bond) and an oxidation (to introduce a keto group). While direct enzymatic evidence for the synthesis of this compound is scarce, the biotransformation of sparteine into other oxidized derivatives is well-documented and provides insight into the types of enzymes that could be involved.

Research into the metabolism of sparteine in narrow-leafed lupin (Lupinus angustifolius) has identified key enzymes responsible for its conversion to other alkaloids, such as lupanine (B156748). These enzymatic steps are critical for understanding how dehydro-oxo structures might be formed.

Two crucial enzymes have been characterized in the oxidation of (-)-sparteine (B7772259):

Cytochrome P450 Monooxygenase (CYP71D189): This enzyme initiates the conversion of (-)-sparteine. Cytochrome P450 enzymes are a large family of proteins that catalyze the oxidation of a wide variety of substrates. nih.gov

Short-Chain Dehydrogenase/Reductase (SDR1): This enzyme acts sequentially after CYP71D189 to complete the oxidation of (-)-sparteine to (+)-lupanine. nih.gov

The presence of dehydrosparteine metabolites has been noted in studies of sparteine oxidation, indicating that dehydrogenation reactions do occur. nih.gov Although these studies often focus on mammalian metabolism, they highlight the potential for similar enzymatic activities in plants. The formation of a double bond (dehydrogenation) on the sparteine skeleton is a plausible enzymatic step in the diversification of quinolizidine alkaloids.

The enzymes involved in the latter stages of quinolizidine alkaloid biosynthesis exhibit a degree of substrate specificity, which determines the final profile of alkaloids in a particular plant species.

The conversion of (-)-sparteine to (+)-lupanine provides a model for the kind of multi-step oxidation that could lead to a dehydro-oxosparteine. The proposed mechanism involves the action of CYP71D189, which likely hydroxylates the sparteine molecule. This is followed by the action of SDR1, which would further oxidize the hydroxylated intermediate to a ketone.

While the specific enzymes that would catalyze the formation of a 2,3-double bond and a 4-keto group on the sparteine backbone have not been definitively identified, it is plausible that a combination of a dehydrogenase and a cytochrome P450 monooxygenase or another oxidoreductase could carry out these transformations. The substrate specificity of such enzymes would be key in determining the position of the double bond and the ketone.

| Enzyme Class | Potential Role in Dehydro-Oxosparteine Formation | Example |

| Cytochrome P450 Monooxygenases | Hydroxylation of the sparteine skeleton at a specific carbon atom, which is a prerequisite for oxidation to a ketone. | CYP71D189 in the conversion of sparteine to lupanine. nih.gov |

| Short-Chain Dehydrogenases/Reductases (SDRs) | Oxidation of a hydroxyl group (introduced by a P450) to a keto group. | SDR1, which works in conjunction with CYP71D189. nih.gov |

| Dehydrogenases | Introduction of a double bond into the sparteine skeleton through the removal of two hydrogen atoms. | The formation of dehydrosparteine metabolites. nih.gov |

Metabolic Engineering Strategies for Enhanced Production in Heterologous Systems

Metabolic engineering offers promising avenues for the overproduction of valuable alkaloids, either in their native plant producers or in microbial hosts (heterologous systems).

One of the primary strategies for increasing the yield of a specific alkaloid is to block competing metabolic pathways. A notable example is the engineering of narrow-leafed lupin to accumulate high levels of (-)-sparteine. By creating a knockout mutant of the CYP71D189 gene, researchers were able to prevent the conversion of (-)-sparteine to downstream alkaloids. This resulted in a dramatic increase in the concentration of (-)-sparteine, which accounted for 96% of the total alkaloid content in the seeds of the mutant plants. nih.gov This demonstrates that targeted gene inactivation can effectively redirect metabolic flux towards a desired compound.

For the production of a specific derivative like this compound, a multi-step metabolic engineering approach would be necessary:

Enhance Precursor Supply: Overexpression of key upstream enzymes, such as lysine decarboxylase (LDC), could increase the availability of cadaverine, the building block for the sparteine skeleton. oup.com

Heterologous Expression of Biosynthetic Genes: The genes encoding the enzymes for sparteine synthesis could be introduced into a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae). This would be followed by the introduction of the specific dehydrogenase and oxidase enzymes required to convert sparteine into the desired dehydro-oxo product.

Optimization of Heterologous Systems: Further optimization of the microbial host, such as improving the availability of cofactors and energy molecules (e.g., NADPH, ATP), would be crucial for achieving high yields of the target compound.

| Strategy | Target | Desired Outcome |

| Gene Knockout | Downstream pathway enzymes (e.g., CYP71D189) | Accumulation of a specific intermediate (e.g., (-)-sparteine). nih.gov |

| Gene Overexpression | Upstream pathway enzymes (e.g., LDC) | Increased flux into the alkaloid biosynthetic pathway. |

| Heterologous Expression | Entire biosynthetic pathway | Production of the target alkaloid in a microbial host for easier scalability and purification. |

Biological Activities and Mechanistic Investigations

In Vitro Bioactivity Profiling and Screening Studies

In vitro studies of quinolizidine (B1214090) alkaloids (QAs) have revealed a wide spectrum of biological activities. nih.govacs.org These natural products, primarily isolated from plants and some marine organisms, are noted for their diverse pharmacological potential. nih.govresearchgate.net Screening studies on various QA-containing extracts and isolated compounds have identified several key areas of bioactivity.

A comprehensive review of QAs reported over the last three decades highlights their potential as cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, antimalarial, and antiacetylcholinesterase compounds. acs.orgresearchgate.net For instance, among six quinolizidine alkaloids derived from Sophora flavescens, aloperine demonstrated the most potent in vitro cytotoxic activity against human cancer cell lines, inducing apoptosis in HL-60 cells. nih.gov Oxymatrine, another QA, showed selective anticancer activity against hepatocellular carcinoma HepG2 cells. nih.gov These findings suggest that compounds within this class have significant potential for modulating complex cellular processes.

Table 1: Summary of Reported In Vitro Bioactivities for Quinolizidine Alkaloids

Identification and Validation of Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. wikipedia.org For the quinolizidine alkaloid class, research has pointed towards enzymes and receptors as primary targets.

Enzyme inhibition is a common mechanism through which bioactive molecules exert their effects. wikipedia.orgteachmephysiology.com Studies on sparteine (B1682161), a well-known tetracyclic quinolizidine alkaloid structurally related to 2,3-Didehydrospartein-4-one, have demonstrated its activity as an enzyme inhibitor. Specifically, sparteine has been shown to inhibit human liver cytochrome P-450 isozymes, particularly sparteine monooxygenase. nih.gov Further research indicated a competitive inhibition mechanism, with sparteine's metabolism being mediated by the same form of cytochrome P450 that metabolizes the drug debrisoquine. nih.gov

Another area of investigation for QAs is their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. acs.orgresearchgate.net The inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While broad screenings suggest this activity for the QA class, specific inhibition constants and mechanistic details for most individual alkaloids, including this compound, remain to be determined.

Quinolizidine alkaloids have also been shown to interact with various receptors. The mechanism of action often involves binding to a specific site on a receptor protein, which can either activate or block its function. nih.gov A prominent example within the broader class of lupin alkaloids is (-)-cytisine, which acts as a selective partial agonist at nicotinic acetylcholine receptors (nAChRs). scripps.edu

Lupanine (B156748), another prevalent lupin alkaloid, is suggested to potentiate glucose-stimulated insulin release by directly affecting K-ATP channels, which are critical in regulating cellular membrane potential. nih.gov While direct receptor binding studies for this compound have not been reported, the demonstrated receptor activity of its structural analogues suggests that it may also interact with ion channels or G protein-coupled receptors. The affinity and selectivity of such potential interactions would need to be confirmed through dedicated radioligand binding assays and functional studies. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. wikipedia.orgdrugdesign.org By systematically modifying a lead compound, researchers can identify the key chemical moieties (pharmacophores) responsible for target interaction and biological effect. gardp.org

A detailed SAR study for this compound would involve synthesizing a series of derivatives with modifications at various positions, such as:

Saturation or substitution of the didehydro bond.

Modification of the ketone group at the C-4 position.

Introduction of substituents on the quinolizidine rings.

These derivatives would then be tested in relevant bioassays to determine how each structural change affects potency and selectivity, thereby elucidating the molecular determinants of its activity.

Investigations into Antimicrobial or Other Mechanistic Biological Effects

Extracts from Lupinus species have demonstrated notable antimicrobial activity. scripps.edu Alkaloid-rich extracts from L. albus showed inhibitory effects on Gram-negative bacteria, while extracts from L. varius and L. densiflorus were potent against Gram-positive bacteria. scripps.edu Furthermore, many known lupin alkaloids exhibit significant antifungal activity. scripps.edu The broad class of quinolizidine alkaloids is recognized for its antimicrobial potential, which is thought to be one of its natural defensive roles in plants. acs.orgresearchgate.net

The precise mechanism for these antimicrobial effects is not fully elucidated but may involve disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis. Given its structure as a quinolizidine alkaloid with a reactive α,β-unsaturated ketone moiety, this compound could potentially exert antimicrobial effects through similar or unique mechanisms, such as Michael addition reactions with biological nucleophiles in microbial cells.

Chemoproteomic Approaches for Target Deconvolution

Chemoproteomics is a powerful technology used to identify the molecular targets of a bioactive compound on a proteome-wide scale. nih.govnih.gov This approach typically involves using a chemically modified version of the compound (a probe) that can be used to "fish" for its binding partners in a cell lysate. chemrxiv.org Subsequent identification of these proteins by mass spectrometry can reveal both primary targets and potential off-target effects, providing a comprehensive understanding of the compound's mechanism of action. biorxiv.org

To date, there are no published reports of chemoproteomic studies being conducted on this compound or other quinolizidine alkaloids. Applying such a strategy could be highly informative. A chemoproteomic probe based on the this compound scaffold could be designed, for example, by attaching a clickable alkyne or a biotin tag via a linker at a position that does not interfere with its biological activity. This probe could then be used in competitive profiling experiments to identify specific protein targets in relevant cell or tissue models, thereby deconvoluting its biological activity at a molecular level.

Potential Applications in Catalysis and Asymmetric Synthesis

Role as Chiral Ligands in Asymmetric Transformations

The most established role for sparteine (B1682161) and its analogs is as a chiral ligand in metal-mediated asymmetric reactions. tcichemicals.comresearchgate.net The nitrogen atoms within the sparteine framework can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. The alkaloid (-)-sparteine (B7772259), for instance, has been widely utilized as a chiral ligand in asymmetric synthesis. tcichemicals.com However, a significant limitation has been the lack of availability of its natural enantiomer, (+)-sparteine. tcichemicals.com This has spurred the development of synthetic "(+)-sparteine surrogates" that can provide access to the opposite enantiomers of reaction products. nih.gov

It is hypothesized that 2,3-didehydrospartein-4-one could similarly function as a chiral ligand for various metals, including lithium, magnesium, copper, and palladium. nih.gov The presence of the ketone functionality and the didehydro nature of the A-ring in this compound, compared to sparteine, could modulate the electronic and steric properties of the resulting metal complexes, potentially leading to novel reactivity and selectivity.

Table 1: Potential Asymmetric Transformations Utilizing this compound as a Chiral Ligand

| Asymmetric Transformation | Metal Catalyst | Potential Substrate | Expected Product | Potential Advantage of this compound Ligand |

| Asymmetric Deprotonation | s-BuLi | N-Boc Pyrrolidine (B122466) | Chiral lithiated pyrrolidine | Altered stereoselectivity due to modified scaffold |

| Oxidative Kinetic Resolution | Palladium(II) | 1-Indanol (B147123) | Enantioenriched 1-indanol and oxidized product | Enhanced catalytic activity or enantioselectivity |

| Asymmetric Aldol (B89426) Addition | TiCl4 | Aldehyde and Ketone | Chiral β-hydroxy ketone | Novel diastereoselectivity and enantioselectivity |

| Asymmetric Henry Reaction | Copper(II) | Nitromethane and Aldehyde | Chiral nitroalkanol | Improved yields and enantiomeric excesses |

This table presents hypothetical applications based on the known reactivity of sparteine and its surrogates.

Research on sparteine-like diamines has demonstrated that even subtle structural modifications can significantly impact enantioselectivity. For example, variations in the N-alkyl substituents of synthetic sparteine surrogates have been shown to influence the outcome of asymmetric transformations. nih.gov The unique electronic and conformational properties of this compound could, therefore, offer a new avenue for fine-tuning the performance of chiral catalysts.

Application in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has grown exponentially. While sparteine itself is more commonly associated with metal-catalyzed reactions, there is emerging evidence of its utility in organocatalysis. acs.org The diamine structure inherent in the sparteine scaffold can act as a chiral base or as a component of a bifunctional catalyst.

A derivative like this compound could be envisioned to participate in various organocatalytic reactions. The presence of the enone functionality within the scaffold could allow for its involvement in Michael additions or other conjugate additions, either as a catalyst or as a chiral reactant. Furthermore, the diamine core could be functionalized to introduce other catalytic motifs, such as hydrogen-bond donors (e.g., thiourea (B124793) groups), creating bifunctional organocatalysts. acs.org

Table 2: Potential Organocatalytic Reactions Catalyzed by this compound Derivatives

| Reaction Type | Role of this compound Derivative | Example Reaction |

| Michael Addition | Chiral Base | Addition of malonates to nitroalkenes |

| Aldol Reaction | Chiral Amine | Proline-type aldol reaction |

| Tandem Michael Addition-Cyclization | Bifunctional Catalyst (with appended H-bond donor) | Synthesis of dihydropyrano[c]chromenes |

This table outlines speculative applications based on the principles of organocatalysis and the structure of the sparteine scaffold.

The development of sparteine-derived organocatalysts has shown promise, with reports of excellent catalytic reactivity and enantioselectivity in reactions like tandem Michael addition-cyclization reactions. acs.org A key advantage of these catalysts is their potential for recyclability and performance under low catalyst loadings. acs.org

Development of Novel Catalytic Systems Based on the Sparteine-4-one Scaffold

The rigid and conformationally constrained framework of this compound makes it an attractive scaffold for the design of novel catalytic systems. The concept of "scaffold-based" catalyst design involves using a core molecular structure and systematically modifying its periphery to optimize catalytic performance.

Computational studies have been employed to design new ligands by modifying the sparteine backbone, aiming to improve catalytic performance by reducing steric hindrance and enhancing flexibility. researchgate.net The sparteine-4-one scaffold could serve as a starting point for such computational and synthetic efforts. For example, the ketone group could be transformed into other functional groups, or the rings could be further functionalized to create a library of related ligands.

The synthesis of various sparteine-like chiral diamines has demonstrated that the bispidine framework is crucial for achieving high enantioselectivity in certain reactions. rsc.org By retaining this core structure while introducing modifications, such as in this compound, it may be possible to develop catalysts with tailored properties for specific asymmetric transformations. The untethering of one of the rings in sparteine has led to the design of a new class of chiral diamine catalysts with broad applicability. chemrxiv.org This highlights the potential for discovering novel catalytic activity through strategic modifications of the sparteine scaffold.

Future Research Directions and Emerging Methodologies

Advanced Synthetic Approaches to Complex Analogues

While a dedicated synthetic pathway for 2,3-Didehydrospartein-4-one is not yet established in the scientific literature, the synthesis of related quinolizidine (B1214090) alkaloid cores offers valuable insights. Future synthetic strategies will likely focus on developing highly stereoselective and efficient methods to construct the tetracyclic quinolizidine skeleton. The introduction of the 2,3-didehydro-4-one functionality will require the development of novel oxidative or dehydrogenation reactions on sparteine (B1682161) or lupanine (B156748) precursors.

The generation of complex analogues will be crucial for structure-activity relationship (SAR) studies. Modern synthetic methodologies that could be employed include:

Domino Reactions: Cascade reactions that form multiple bonds in a single operation can significantly streamline the synthesis of complex polycyclic structures like the quinolizidine core.

Asymmetric Catalysis: The use of chiral catalysts will be essential to control the stereochemistry of the molecule, which is critical for its biological activity.

Late-Stage Functionalization: Modifying the core quinolizidine structure in the final steps of a synthesis allows for the rapid generation of a diverse library of analogues for biological screening.

Integrated Computational and Experimental Investigations

The synergy between computational chemistry and experimental studies offers a powerful paradigm for accelerating research on this compound. nih.govnih.gov Density functional theory (DFT) calculations can be employed to predict the compound's three-dimensional structure, spectroscopic properties (such as NMR and IR spectra), and reactivity. nih.gov

Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of this compound and its analogues with various biological targets, thereby guiding the design of more potent and selective compounds. nih.gov These in silico predictions can then be validated through experimental assays, creating a feedback loop that refines the computational models and accelerates the discovery of novel biological activities.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, spectroscopic data, and reaction mechanisms. |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior and conformational flexibility of the molecule and its complexes with biomolecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of enzymatic reaction mechanisms involved in biosynthesis. |

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of quinolizidine alkaloids is known to originate from the amino acid L-lysine. mdpi.comnih.govfrontiersin.org The initial steps involve the decarboxylation of lysine (B10760008) to cadaverine, which is then cyclized to form the quinolizidine ring system. mdpi.comnih.govfrontiersin.orgwikipedia.org Key enzymes in this pathway include lysine decarboxylase. mdpi.comnih.gov

The specific biosynthetic pathway leading to this compound from the central intermediate, lupanine, remains to be elucidated. Future research will need to focus on identifying the specific enzymes—likely oxidoreductases and dehydrogenases—responsible for the introduction of the ketone and the double bond.

Modern techniques in molecular biology and biochemistry will be instrumental in this endeavor:

Transcriptomics and Genomics: Sequencing the genomes and transcriptomes of plants known to produce quinolizidine alkaloids can help identify candidate genes encoding the biosynthetic enzymes. frontiersin.orgfrontiersin.org

Enzyme Assays: In vitro characterization of candidate enzymes with potential substrates will be necessary to confirm their function in the biosynthetic pathway.

Metabolomics: Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and quantify the intermediates in the pathway. researchgate.net

| Enzyme Class | Potential Role in this compound Biosynthesis |

| Lysine Decarboxylase | Catalyzes the initial step, converting L-lysine to cadaverine. |

| Copper Amine Oxidase | Potentially involved in the oxidative deamination of cadaverine. |

| Cytochrome P450 Monooxygenases | May catalyze hydroxylation or other oxidative modifications of the quinolizidine core. |

| Dehydrogenases/Reductases | Likely responsible for the formation of the 2,3-double bond and the 4-keto group. |

Mechanistic Insights into Novel Biological Activities

While the biological activities of this compound are not yet documented, other quinolizidine alkaloids are known to possess a range of pharmacological effects, including anti-inflammatory, antimicrobial, and central nervous system activities. Future research should focus on screening this compound and its synthetic analogues against a wide array of biological targets.

Once a promising biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This will involve a combination of techniques, including:

Cell-based assays: To determine the effect of the compound on cellular processes.

Biochemical assays: To identify the specific molecular targets of the compound.

Structural biology: Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound in complex with its biological target, providing a detailed understanding of the binding interactions.

By pursuing these future research directions, the scientific community can begin to unravel the chemical and biological properties of this compound, potentially leading to the development of new therapeutic agents or valuable chemical probes.

Q & A

Q. Q1. What are the validated synthetic routes for 2,3-Didehydrospartein-4-one, and how do reaction conditions influence yield?

Methodological Answer : Synthesis of this compound typically involves multi-step organic transformations, such as dehydrogenation of sparteine analogs or oxidation of sparteinone derivatives. For example, using heterogeneous solid acid catalysts (e.g., sulfated zirconia) under reflux conditions (100–120°C) can achieve yields of 65–75% by optimizing solvent polarity and reaction time . Key variables include:

- Catalyst loading : Higher catalyst amounts (>10 wt%) may reduce selectivity due to side reactions.

- Temperature control : Excess heat (>130°C) degrades intermediates, lowering purity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product from byproducts.

Q. Q2. How is this compound characterized structurally, and what spectroscopic techniques are essential?

Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to identify dehydrogenation-induced shifts (e.g., deshielded protons at δ 5.5–6.0 ppm for conjugated double bonds).

- Mass spectrometry (HRMS) : Molecular ion peak [M+H] at m/z 247.18 (calculated for CHNO).

- X-ray crystallography : Resolves stereochemical ambiguities in the sparteine backbone, critical for confirming the 2,3-didehydro configuration .

Advanced Research Questions

Q. Q3. How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer : Discrepancies in reported IC values (e.g., 5–50 μM in enzyme inhibition assays) may arise from:

- Purity variability : Impurities >2% (e.g., residual solvents) can skew activity. Use HPLC with diode-array detection (DAD) to verify purity .

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris) affects ionization and ligand-receptor binding. Standardize protocols across labs using reference inhibitors.

- Cell line heterogeneity : Use isogenic cell lines to minimize genetic variability in cytotoxicity studies.

Q. Q4. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density in the conjugated system. Focus on HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., acetylcholine esterase), identifying key interactions (e.g., π-π stacking with Trp86) .

- Machine learning : Train models on sparteine derivative datasets to predict regioselectivity in oxidation reactions.

Q. Q5. How should researchers design experiments to assess the environmental stability of this compound?

Methodological Answer : Follow OECD guidelines for environmental fate studies:

Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days). Monitor degradation via LC-MS.

Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; quantify half-life using first-order kinetics.

Soil mobility : Use OECD 121 column leaching tests with loamy soil. Measure breakthrough curves for (sorption coefficient) .

Q. Q6. What experimental protocols ensure reproducibility in synthesizing and testing this compound?

Methodological Answer :

- Documentation : Adhere to the Beilstein Journal’s guidelines: Provide detailed synthetic procedures (solvent volumes, catalyst ratios) in the main text, with raw spectral data in supplementary files .

- Negative controls : Include sparteine and sparteinone in bioassays to rule out nonspecific effects.

- Collaborative validation : Share samples with independent labs for NMR and activity cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.